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Compound of Interest

Compound Name: 5-bromo-1H-indol-7-amine
CAS No.: 374537-99-2
Cat. No.: B1277698
Get Quote
. J

Disclaimer: Spectroscopic data for the specific compound 5-bromo-1H-indol-7-amine is not
readily available in the public domain. This guide provides a comprehensive overview of the
spectroscopic data for the closely related compounds, 5-bromo-1H-indole and 5-aminoindole,
to serve as a valuable reference for researchers, scientists, and drug development
professionals. The presented data and protocols offer insights into the characteristic spectral
features of the bromo- and amino-substituted indole core.

Spectroscopic Data of 5-Bromo-1H-indole

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 5-bromo-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 5-bromo-1H-indole are typically acquired in deuterated chloroform (CDCIs)
with chemical shifts (8) reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: *H NMR Spectroscopic Data for 5-Bromo-1H-indole in CDCls
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Proton Assignment Chemical Shift (6, ppm) Multiplicity
H1 (N-H) ~8.15 brs

H4 ~7.75 S

H2 ~7.30 d

H6 ~7.20 d

H3 ~6.45 S

Table 2: 13C NMR Spectroscopic Data for 5-Bromo-1H-indole in CDCIs[1]

Carbon Assignment

Chemical Shift (6, ppm)

C7a 134.5
C3a 129.6
C2 125.1
C4 124.3
C6 121.5
C5 112.9
Cc7 112.5
C3 102.4

Infrared (IR) Spectroscopy

The IR spectrum of 5-bromo-1H-indole provides information about its functional groups.

Table 3: Key IR Absorption Bands for 5-Bromo-1H-indole
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Wavenumber (cm~?)

Vibration Type

Functional Group

~3400 N-H Stretch Indole N-H
~3100-3000 C-H Stretch (Aromatic) Ar-H

~1610, ~1460 C=C Stretch (Aromatic) Aromatic Ring
~1340 C-N Stretch Indole C-N
~790 C-H Bend (Aromatic) Ar-H

~580 C-Br Stretch Aryl Bromide

Mass Spectrometry (MS)

Mass spectrometry of 5-bromo-1H-indole shows the molecular ion peak and characteristic

fragmentation patterns. Due to the presence of bromine, a characteristic isotopic pattern is

observed for bromine-containing fragments.

Table 4: Mass Spectrometry Data for 5-Bromo-1H-indole[2]

m/z Interpretation

197 [M+2]* molecular ion peak (with 3Br isotope)
195 [M]* molecular ion peak (with 7°Br isotope)
116 [M - Br]* fragment

89 [M - Br - HCN]* fragment

Spectroscopic Data of 5-Aminoindole

To understand the influence of an amino group on the indole scaffold, the spectroscopic data

for 5-aminoindole is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data was reported for 5-aminoindole in DMSO-ds.[3]
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Table 5: 1H NMR Spectroscopic Data for 5-Aminoindole in CDCIs[3]

Chemical Shift (6,

Coupling Constant

Proton Assignment Multiplicity
ppm) (J, Hz)
N-H (Indole) 7.96 brs
H7 7.20 d 8.4
H2 7.14 S
H4 6.95 S
H6 6.67 d 8.4
H3 6.38 S
NH:2 3.51 brs

Table 6: 13C NMR Spectroscopic Data for 5-Aminoindole in DMSO-de[3]

Carbon Assignment

Chemical Shift (6, ppm)

C5 141.0
C7a 129.8
C3a 128.5
C2 124.7
c7 111.8
C6 111.4
C4 103.2
C3 99.6

Mass Spectrometry (MS)

The mass spectrum of 5-aminoindole shows a prominent molecular ion peak.[4]
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Table 7: Mass Spectrometry Data for 5-Aminoindole[4]

m/z Interpretation
132 [M]* molecular ion peak
131 [M-H]* fragment
104 [M - HCN - H]* fragment

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

Weigh approximately 5-10 mg of the indole derivative.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls or DMSO-ds)
in a clean, dry vial.

o For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be
added.

o Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
 Instrument: A 400 MHz or higher field NMR spectrometer.
e 1HNMR:
o Pulse Sequence: Standard single-pulse sequence.
o Spectral Width: ~12-16 ppm.

o Acquisition Time: 2-4 seconds.
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o Relaxation Delay: 1-5 seconds.

o Number of Scans: 8-16.

o BC NMR:

o

Pulse Sequence: Proton-decoupled single-pulse sequence.

[¢]

Spectral Width: ~200-250 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift axis using the residual solvent peak or TMS (0.00 ppm).

Integrate signals for tH NMR to determine proton ratios.

IR Spectroscopy

Sample Preparation (KBr Pellet):

e Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an
agate mortar.

» Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:

¢ Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
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Spectral Range: 4000-400 cm™1.

Resolution: 4 cmm—1.

Number of Scans: 16-32.

A background spectrum of a pure KBr pellet or the empty sample compartment should be
recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:

» Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or
acetonitrile) to a concentration of approximately 1 mg/mL.[5]

o Further dilute the stock solution to a final concentration of 1-10 pg/mL.[5]
e Filter the solution if any particulate matter is present.[5]

Data Acquisition (Electron Impact - El):

Instrument: A mass spectrometer with an EIl source, often coupled with a gas chromatograph
(GC-MS).

lonization Energy: Typically 70 eV.

The sample is vaporized and then ionized by a beam of high-energy electrons, causing
fragmentation.[6]

The resulting ions are separated by a mass analyzer based on their mass-to-charge (m/z)
ratio and detected.[6]

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
synthesized organic compound.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an
organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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